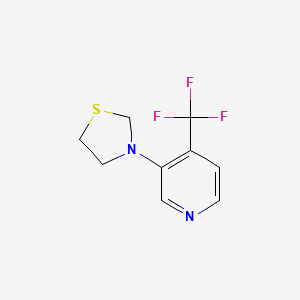

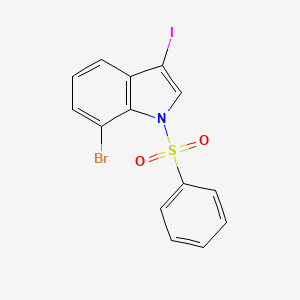

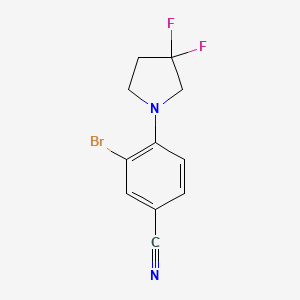

![molecular formula C18H8F2N2 B1406329 2,8-Difluoroindolo[3,2-b]carbazole CAS No. 536757-95-6](/img/structure/B1406329.png)

2,8-Difluoroindolo[3,2-b]carbazole

Übersicht

Beschreibung

Synthesis Analysis

A synthetic pathway leading to 2,8-difunctionalized indolo[3,2-b]carbazoles has been investigated. Notably, a short and high-yielding route was developed to produce 2,8-dibromo-5,11-dihexyl-6,12-diphenyl-indolo[3,2-b]carbazole . This compound serves as a versatile building block, enabling the synthesis of several previously unreported 5,11-dialkyl-6,12-diphenyl-indolo[3,2-b]carbazoles using Suzuki and Sonogashira cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of 2,8-difluoroindolo[3,2-b]carbazole consists of a planar aromatic ring system formed by the fusion of indole and carbazole moieties. The two fluorine atoms are strategically positioned at positions 2 and 8, influencing its electronic properties and reactivity .

Chemical Reactions Analysis

Wissenschaftliche Forschungsanwendungen

1. Electronic and Optical Properties

Compounds based on indolo[3,2-b]carbazole, such as those studied by Zhao et al. (2007), have been synthesized and utilized as hole-transporting materials in electroluminescent (EL) devices. These compounds, including variations like 2,8-bis(4-diphenylaminophenyl)-5,11-di-n-octylindolo[3,2-b]carbazole, show significant potential in green emission EL devices due to their optical, thermal, and electrochemical properties (Zhao et al., 2007).

2. Photophysical and Sensing Properties

A study by Shi et al. (2013) introduced a novel asymmetric indolo[3,2-b]carbazole derivative, which exhibited sensitive ratiometric fluorescence with significant color change upon interaction with fluoride ion. This compound, by virtue of its high fluorescence quantum yield and appropriate HOMO and LUMO energy states, has potential applications in optoelectronic devices (Shi et al., 2013).

3. Synthesis and Applications in Organic Electronics

Indolo[3,2-b]carbazole derivatives, due to their structural and electrical properties, are crucial in organic electronics. Liu and Ji (2022) reported the synthesis of such derivatives for use in Metal-Organic Frameworks (MOFs), highlighting their potential in porous materials fabrication and their promising optical properties (Liu & Ji, 2022).

4. Polymer Synthesis for Optoelectronics

The work by Lee et al. (2008) involved synthesizing new alternating copolymers incorporating indolo[3,2-b]carbazole for light-emitting diodes and field-effect transistors. These polymers enhanced the electronic and optoelectronic properties of polyfluorene, demonstrating significant improvements in hole mobility and thermal properties (Lee et al., 2008).

5. Organic Semiconductors for OTFT Applications

Wu et al. (2005) explored the functionalization of indolo[3,2-b]carbazole for organic thin-film transistor (OTFT) applications. Their findings indicated that properly functionalized indolo[3,2-b]carbazole derivatives could provide high-performance organic semiconductors with good environmental stability, making them suitable for OTFT applications (Wu et al., 2005).

Eigenschaften

IUPAC Name |

2,8-difluoroindolo[3,2-b]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F2N2/c19-9-1-3-15-11(5-9)13-7-18-14(8-17(13)21-15)12-6-10(20)2-4-16(12)22-18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRXLIAKUDYFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C3=CC4=NC5=C(C4=CC3=N2)C=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Difluoroindolo[3,2-b]carbazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

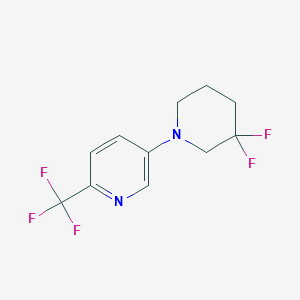

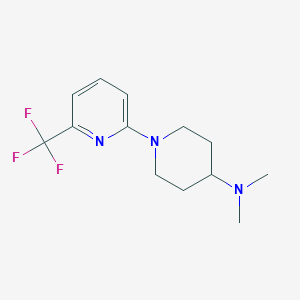

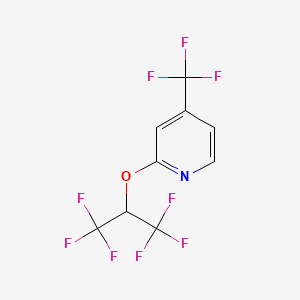

![N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1406248.png)

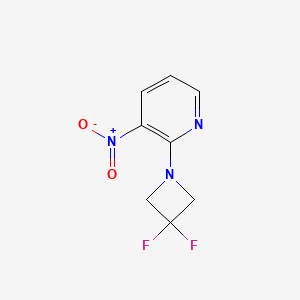

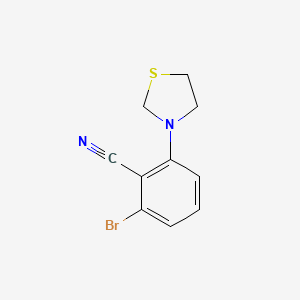

![N,N-dimethyl-1-[2-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1406251.png)